- Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl HalidesJournal of Organic Chemistry, 2007, 72(8), 2737-2743,
Cas no 935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine)

935547-73-2 structure
Nome del prodotto:5-(1H-Imidazol-1-yl)-2-pyridinamine
5-(1H-Imidazol-1-yl)-2-pyridinamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(1H-Imidazol-1-yl)pyridin-2-amine
- 5-(1H-Imidazol-1-yl)-2-pyridinamine
- 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
- 6-BroMo-[1,2,4]triazolo[1,5-a]pyrazine
- 5-(1H-Imidazol-1-yl)-2-pyridinamine (ACI)
- 5-(IMIDAZOL-1-YL)PYRIDIN-2-AMINE
- QUVGAWLFTQSTSQ-UHFFFAOYSA-N
- CS-W008872
- 935547-73-2
- MFCD11135723
- BS-17935
- N12668
- 5-imidazol-1-ylpyridin-2-amine
- SCHEMBL1839540
- AKOS000222296
- DB-079612
-
- MDL: MFCD11135723
- Inchi: 1S/C8H8N4/c9-8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11)
- Chiave InChI: QUVGAWLFTQSTSQ-UHFFFAOYSA-N
- Sorrisi: N1=CN(C2C=CC(N)=NC=2)C=C1
Proprietà calcolate
- Massa esatta: 197.95400
- Massa monoisotopica: 160.074896272g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 56.7Ų
Proprietà sperimentali
- Densità: 1.32
- Indice di rifrazione: 1.835
- PSA: 43.08000
- LogP: 0.88680
5-(1H-Imidazol-1-yl)-2-pyridinamine Informazioni sulla sicurezza
- Parola segnale:Danger
- Dichiarazione di pericolo: H301-H311-H331
- Dichiarazione di avvertimento: P261-P280-P301+P310-P311
- PackingGroup:Ⅲ
- Classe di pericolo:6.1
- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C(BD254466)
5-(1H-Imidazol-1-yl)-2-pyridinamine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-(1H-Imidazol-1-yl)-2-pyridinamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0983666-5g |
5-(1H-Imidazol-1-yl)pyridin-2-amine |
935547-73-2 | 95% | 5g |
$700 | 2024-08-02 | |
TRC | I577338-50mg |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 50mg |
$178.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG477-200mg |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 98% | 200mg |
421.0CNY | 2021-08-04 | |
TRC | I577338-25mg |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 25mg |
$110.00 | 2023-05-18 | ||
Matrix Scientific | 118944-1g |
5-(1H-Imidazol-1-yl)pyridin-2-amine, 95+% |
935547-73-2 | 95+% | 1g |
$540.00 | 2023-09-08 | |
eNovation Chemicals LLC | D548826-1g |
5-(1H-IMidazol-1-yl)pyridin-2-aMine |
935547-73-2 | 97% | 1g |
$321 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SG477-250mg |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 98% | 250mg |
638CNY | 2021-05-08 | |
A2B Chem LLC | AH95709-1g |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 98% | 1g |
$221.00 | 2024-07-18 | |
Ambeed | A656823-100mg |
5-(1H-Imidazol-1-yl)pyridin-2-amine |
935547-73-2 | 98% | 100mg |
$51.0 | 2024-04-16 | |
A2B Chem LLC | AH95709-250mg |
5-(1H-Imidazol-1-yl)-2-pyridinamine |
935547-73-2 | 98% | 250mg |
$60.00 | 2024-07-18 |
5-(1H-Imidazol-1-yl)-2-pyridinamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 2-Methyl-1-[[(2S)-1-(phenylmethyl)-2-pyrrolidinyl]methyl]-1H-imidazole Solvents: Dimethylformamide ; 30 min, rt; 24 h, 110 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Pyrazolopyrimidines and related heterocycles as CK2 inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethyl sulfoxide ; 4 h, 150 °C
Riferimento
- Preparation of deoxynojirimycin imino-sugars useful for the treatment of viral diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Synthesis method and application of 2-pyridine substituted urea-based small-molecular compound, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Ethylene glycol , Cuprous iodide Solvents: Isopropanol ; 8 h, rt → 110 °C
Riferimento
- Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridineRSC Advances, 2017, 7(70), 44366-44370,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 40 h, 120 °C
Riferimento
- Simple copper salt-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halidesChemtracts, 2010, 23(2), 47-50,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 30 min, rt; 40 h, 120 °C; 120 °C → rt
Riferimento
- Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl HalidesJournal of Organic Chemistry, 2007, 72(22), 8535-8538,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , 1H-Imidazolium, 3-[(4-ethenylphenyl)methyl]-1,2-dimethyl-, chloride (1:1), polym… (reaction products with sodium hydroxide and L-proline) , L-Proline, ion(1-), 1,2,3-trimethyl-1H-imidazolium (1:1) (polystyrene-supported) Solvents: Dimethyl sulfoxide ; 30 min, rt; 60 h, 120 °C; 120 °C → rt
Riferimento
- A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous CatalysisJournal of the American Chemical Society, 2007, 129(45), 13879-13886,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: [2-[(Dimethylamino-κN)methyl]benzenethiolato-κS]copper Solvents: N-Methyl-2-pyrrolidone ; 16 h, 160 °C
Riferimento
- C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper(I) (pre-)catalystTetrahedron, 2010, 66(19), 3478-3484,
5-(1H-Imidazol-1-yl)-2-pyridinamine Raw materials
5-(1H-Imidazol-1-yl)-2-pyridinamine Preparation Products
5-(1H-Imidazol-1-yl)-2-pyridinamine Letteratura correlata
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine) Prodotti correlati
- 1713503-42-4(1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole)
- 1401425-93-1(4-(1-Hydrazinoethyl)pyridine hydrochloride)
- 1284591-97-4(1-Chloro-3-(cyclopropylmethoxy)benzene)
- 618-36-0(1-phenylethan-1-amine)
- 2137135-38-5((1R)-1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine)
- 1525551-78-3(Sodium [1,1'-biphenyl]-2-sulfinate)
- 1361573-71-8(3-Amino-6-(2,3,5-trichlorophenyl)pyridine-2-acetonitrile)
- 1480155-22-3(1-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one)
- 2248316-57-4(2-Bromo-4-(difluoromethyl)-3-methylthiophene)
- 1207041-60-8(N-(2,5-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935547-73-2)5-(1H-Imidazol-1-yl)-2-pyridinamine

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):174.0/520.0